5,10,15,20,25,30,35-Heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
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Overview
Description
The compound “5,10,15,20,25,30,35-Heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol” is a highly complex organic molecule. It features multiple azidomethyl groups and a large polycyclic structure, making it a subject of interest in advanced organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core polycyclic structure followed by the introduction of azidomethyl groups. Common synthetic methods might include:
Cyclization reactions: to form the polycyclic core.
Azidation reactions: to introduce azidomethyl groups, often using reagents like sodium azide under specific conditions.
Industrial Production Methods
Industrial production of such a compound would require scalable and efficient synthetic routes, often involving:
Optimization of reaction conditions: to maximize yield and purity.
Use of catalysts: to enhance reaction rates and selectivity.
Purification techniques: such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Substitution reactions: where azidomethyl groups can be replaced by other functional groups.
Reduction reactions: to convert azide groups to amines.
Oxidation reactions: to modify the polycyclic core.
Common Reagents and Conditions
Sodium azide: for azidation.
Hydrogen gas and palladium catalyst: for reduction.
Oxidizing agents: like potassium permanganate for oxidation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of azide groups would yield amines, while oxidation might lead to various oxygenated derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in bioconjugation and labeling due to the presence of azide groups.
Medicine: Exploration as a precursor for drug development.
Industry: Use in materials science for creating advanced polymers and nanomaterials.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with other molecules. For example:
Azide groups: can participate in click chemistry reactions, forming stable triazole linkages.
Polycyclic core: might interact with biological targets through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
Heptakis(azidomethyl)cyclodextrins: Similar in having multiple azidomethyl groups.
Polycyclic aromatic hydrocarbons: Similar in having a large polycyclic structure.
Properties
IUPAC Name |
5,10,15,20,25,30,35-heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H63N21O28/c43-57-50-1-8-29-15(64)22(71)36(78-8)86-30-9(2-51-58-44)80-38(24(73)17(30)66)88-32-11(4-53-60-46)82-40(26(75)19(32)68)90-34-13(6-55-62-48)84-42(28(77)21(34)70)91-35-14(7-56-63-49)83-41(27(76)20(35)69)89-33-12(5-54-61-47)81-39(25(74)18(33)67)87-31-10(3-52-59-45)79-37(85-29)23(72)16(31)65/h8-42,64-77H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPQEMQLAVINTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H63N21O28 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1310.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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